Roquefortine C
Overview
Description
Roquefortine C is a paralytic neurotoxin with a dioxopiperazine structure produced by a diverse range of fungi, most notably Penicillium species . It has been found in blue cheese and in many other food products due to natural occurrence and contamination . Roquefortine C is a mycotoxin that was first isolated from a strain of P. roqueforti, a species of Penicillium commercially used to ripen blue-veined cheeses .
Synthesis Analysis
The first total synthesis of Roquefortine C was achieved by implementing a novel elimination strategy to construct the thermodynamically unstable E-dehydrohistidine moiety . Molecular modeling studies were presented which explain the instability of the Roquefortine C structure compared to that of Isoroquefortine C .Molecular Structure Analysis
Roquefortine C has a molecular formula of C22H23N5O2 and a molecular weight of 389.4 g/mol . The instability of the Roquefortine C structure compared to that of Isoroquefortine C was explained through molecular modeling studies .Chemical Reactions Analysis
The total synthesis of Roquefortine C involved the implementation of a novel elimination strategy to construct the thermodynamically unstable E-dehydrohistidine moiety . The syntheses of Isoroquefortine C and a related heterocycle were achieved by implementing both intra- and intermolecular vinyl amidation reactions .Physical And Chemical Properties Analysis
Roquefortine C has a molecular formula of C22H23N5O2 and a molecular weight of 389.4 g/mol . It is a pyrroloindole and is a natural product found in Penicillium piscarium, Penicillium farinosum, and other organisms .Scientific Research Applications
Green Chemistry in Education
Roquefortine C, a prenylated indole alkaloid commonly produced by Penicillium species, is an excellent candidate for demonstrating green chemistry principles in undergraduate laboratory classes. Its fermentation aligns with environmentally sustainable practices, making it a relevant subject for education in fungal biology, organic chemistry, and natural product extraction and purification (Gober & Joullié, 2015).
Mycotoxin Detection and Analysis
Development of a monoclonal antibody and ELISA for detecting roquefortine C, a mycotoxin, allows for screening in various food products, including nut milks and dog serum. This indicates its relevance in food safety and potential in veterinary diagnostics (Maragos, 2020).
Antibacterial Properties
Roquefortine C has been identified as a major antibacterial principle in fungal metabolites, indicating its potential for therapeutic applications or as a lead compound for drug development (Clark et al., 2005).
Occurrence in Food Products
The presence of roquefortine C in blue-veined cheeses has been documented, highlighting the importance of monitoring and regulating mycotoxin levels in food products for consumer safety (Fontaine et al., 2015).
Molecular Interaction and Inhibition
Research into the interaction of roquefortine with mammalian cytochromes P450 reveals its potential for affecting drug metabolism and possibly contributing to drug-drug interactions or adverse drug reactions (Aninat et al., 2001).
Synthesis and Structural Studies
The total synthesis of roquefortine C provides insights into its structural features and thermodynamic properties, which are essential for understanding its biological activities and potential applications in various fields, including pharmacology (Shangguan et al., 2008).
Biosynthetic Pathways
Understanding the biosynthetic pathways of roquefortine C and related compounds in fungi like Penicillium chrysogenum offers a basis for exploring its natural production, regulation, and potential for biotechnological applications (Ali et al., 2013).
Future Directions
The total synthesis of Roquefortine C has been achieved, and this represents a significant advance in the use of these strategies in the generation of complex molecules . Future research may focus on further understanding the instability of the Roquefortine C structure compared to that of Isoroquefortine C, as well as its neurotoxic properties .
properties
IUPAC Name |
(1S,4E,7S,9R)-4-(1H-imidazol-5-ylmethylidene)-9-(2-methylbut-3-en-2-yl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-4-21(2,3)22-10-17-18(28)25-16(9-13-11-23-12-24-13)19(29)27(17)20(22)26-15-8-6-5-7-14(15)22/h4-9,11-12,17,20,26H,1,10H2,2-3H3,(H,23,24)(H,25,28)/b16-9+/t17-,20-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWSUFUPTSJWNG-JJUKSXGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C12CC3C(=O)NC(=CC4=CN=CN4)C(=O)N3C1NC5=CC=CC=C25 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C=C)[C@@]12C[C@H]3C(=O)N/C(=C/C4=CN=CN4)/C(=O)N3[C@@H]1NC5=CC=CC=C25 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20891816 | |
Record name | Roquefortine C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20891816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [MSDSonline] | |
Record name | Roquefortine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6976 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Roquefortine interaction with rat and human liver cytochromes P450 was monitored by difference UV-vis spectroscopy. It was found to interact with different forms of the cytochromes, giving rise to a type II difference spectrum, characteristic of the binding of an amino function to the heme iron. Roquefortine exhibited high affinity for microsomes from rats treated with various inducers, the K(s) values being in the range 0.2-8 microM. Similar results were observed with human P450 enzymes 1A1, 1A2, 2D6, and 3A4. Roquefortine had no effect on NAPDH cytochrome c reductase. Therefore, inhibition of NADPH consumption was observed using various rat liver microsomes alone or in the presence of 100 microM testosterone in the case of dexamethasone (DEX)-rat microsomes. Enzymatic inhibition was studied in terms of P450 3A activities, i.e., testosterone 6beta-hydroxylase (IC(50) around 10 microM) or bromocriptine metabolism (IC(50) > 50 microM) using DEX-rat liver microsomes or P450 3A4, benzphetamine N-demethylase using phenobarbital-rat liver microsomes (IC(50) > 30 microM), and ethoxyresorufin metabolism using 3-methylcholanthrene-rat liver microsomes (IC(50) 0.1 microM), P450 1A1, and 1A2. Roquefortine was compared with compounds of similar structure: cyclo(Phe-His), cyclo(Phe-dehydroHis), cyclo(Trp-His), phenylahistin. These studies indicate that the =N- imidazole moiety coordinates with the heme iron, and suggest that the dehydroHis moiety and the presence of a fused tetracycle play an important part in roquefortine inhibitory power. | |
Record name | ROQUEFORTINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7246 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Roquefortine C | |
CAS RN |
58735-64-1 | |
Record name | Roquefortine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58735-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Roquefortine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058735641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Roquefortine C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20891816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROQUEFORTINE C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VW6U94XFK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ROQUEFORTINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7246 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
202-205 °C | |
Record name | ROQUEFORTINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7246 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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